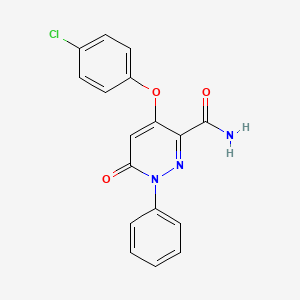
4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a carboxamide group, and a phenyl group . These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chlorophenoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. For example, its solubility can be tested using different solvents, and its melting point can be determined using a melting point apparatus .Scientific Research Applications
Inhibitory Activities and Antitumor Properties
- C-Met Kinase Inhibition and Antitumor Activities : A study by Liu et al. (2020) synthesized novel derivatives containing 4-phenoxypyridine with variations including 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. These compounds showed significant in vitro inhibitory activities against c-Met kinase and demonstrated cytotoxic activities against various cancer cell lines, indicating potential antitumor applications (Liu et al., 2020).
Antibacterial and Antifungal Properties
- Antimicrobial Activities : Othman and Hussein (2020) reported the synthesis of pyridazine derivatives, including 1,6-dihydropyridazine-3-carboxamide derivatives, which exhibited significant antibacterial bioactivity against various bacterial strains and antifungal activity against two fungi microorganisms (Othman & Hussein, 2020).
Anticonvulsant and Muscle Relaxant Activities
- Potential in Anticonvulsant and Muscle Relaxant Therapies : Research by Sharma et al. (2013) involved synthesizing derivatives of 4-chlorophenyl-6-oxo-5,6-dihydropyridazine-3(2H)-one, which demonstrated promising anticonvulsant and muscle relaxant activities. This suggests potential applications in the treatment of convulsive disorders (Sharma et al., 2013).
Antimicrobial Dyeing Agents
- Dyeing Polyester Fibers with Antimicrobial Properties : Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including derivatives of pyridazine, for use as disperse dyes in dyeing polyester fibers. These compounds also exhibited antimicrobial activity, highlighting their dual functionality (Khalifa et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenoxy)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-11-6-8-13(9-7-11)24-14-10-15(22)21(20-16(14)17(19)23)12-4-2-1-3-5-12/h1-10H,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFDMSSDRBEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2581130.png)
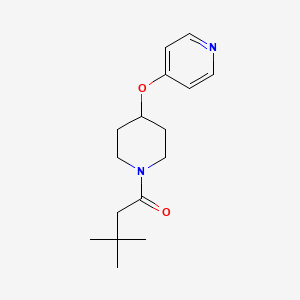

![2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581133.png)
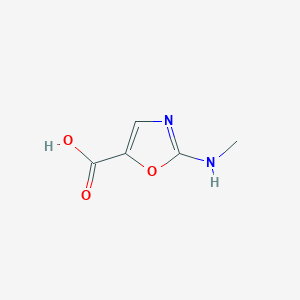

![Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2581141.png)
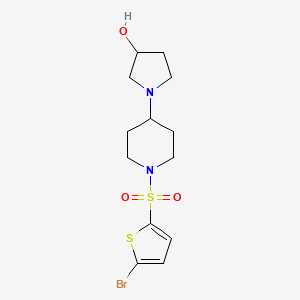
![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)
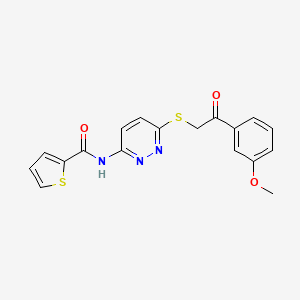
![2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide](/img/structure/B2581147.png)